Cas no 2228921-49-9 (tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate)

tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate
- EN300-1890777
- 2228921-49-9
-
- インチ: 1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-17-13(10-18)12-6-5-11(19)9-14(12)21-4/h5-6,9,13,17,19H,7-8,10H2,1-4H3
- InChIKey: HYRYHBGZDPNCAT-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=CC(=CC=2OC)O)C1)=O
計算された属性
- せいみつぶんしりょう: 308.17360725g/mol
- どういたいしつりょう: 308.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1890777-0.1g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1890777-10.0g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1890777-5g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 5g |
$3935.0 | 2023-09-18 | ||
Enamine | EN300-1890777-0.05g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1890777-1.0g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1890777-0.5g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 0.5g |
$1302.0 | 2023-09-18 | ||
Enamine | EN300-1890777-5.0g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1890777-1g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1890777-2.5g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 2.5g |
$2660.0 | 2023-09-18 | ||
Enamine | EN300-1890777-0.25g |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate |
2228921-49-9 | 0.25g |
$1249.0 | 2023-09-18 |
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylateに関する追加情報
Comprehensive Guide to tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate (CAS No. 2228921-49-9)
tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate (CAS No. 2228921-49-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its abbreviated name tert-butyl piperazine carboxylate derivative, plays a crucial role in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in its unique structural properties and potential applications, making it a hot topic in modern chemistry.
The molecular structure of tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl carboxylate group and a 4-hydroxy-2-methoxyphenyl moiety. This combination imparts unique chemical reactivity and stability, making it a valuable intermediate in drug discovery. The presence of both hydroxy and methoxy functional groups enhances its versatility in synthetic chemistry, allowing for further modifications to tailor its properties for specific applications.
One of the most searched questions about tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate revolves around its applications in medicinal chemistry. Recent studies highlight its potential as a building block for central nervous system (CNS) targeting drugs, particularly those addressing neurological disorders. The compound's ability to modulate receptor interactions has sparked interest in developing novel therapeutics for conditions like anxiety, depression, and neurodegenerative diseases. This aligns with the growing demand for innovative treatments in mental health, a trending topic in healthcare discussions.
In addition to its pharmaceutical applications, tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate is also explored in material science. Its aromatic and heterocyclic components make it a candidate for designing advanced polymers and functional materials. Researchers are investigating its potential in creating smart materials with responsive properties, which could revolutionize industries like electronics and coatings. This intersection of chemistry and material science is a key area of interest for many professionals and academics.
The synthesis of tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate typically involves multi-step organic reactions, including protection-deprotection strategies and catalytic coupling. Optimizing these processes is a common focus in research, as it impacts the compound's yield and purity. Recent advancements in green chemistry have also influenced its production, with efforts to reduce hazardous byproducts and improve sustainability. These developments resonate with the global push towards environmentally friendly chemical practices.
Market trends indicate a rising demand for tert-butyl piperazine derivatives, driven by their expanding applications in drug development and material science. Suppliers and manufacturers are scaling up production to meet the needs of research institutions and pharmaceutical companies. The compound's CAS No. 2228921-49-9 serves as a critical identifier in procurement and regulatory documentation, ensuring accurate sourcing and compliance with international standards.
For researchers working with tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate, understanding its spectroscopic properties is essential. Techniques like NMR, IR spectroscopy, and mass spectrometry are commonly used to characterize the compound and verify its purity. These analytical methods are frequently searched topics, as they are vital for quality control in both academic and industrial settings.
In summary, tert-butyl 3-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate (CAS No. 2228921-49-9) is a compound of significant scientific and commercial interest. Its diverse applications, from pharmaceuticals to advanced materials, coupled with ongoing research into its properties and synthesis, make it a standout subject in contemporary chemistry. As the field continues to evolve, this compound is poised to play a pivotal role in future innovations.
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